molecular formula C16H19FN2O5 B2726795 Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate CAS No. 954616-56-9

Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate

Cat. No. B2726795
CAS RN: 954616-56-9
M. Wt: 338.335
InChI Key: HDWKNMPBUYNNSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The oxazolidinone ring could potentially be formed through a cyclization reaction, while the fluorophenyl group might be introduced through a substitution reaction. The ethyl ester group could be added in a final step through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazolidinone ring and the fluorophenyl group would likely contribute to the compound’s rigidity, while the ethyl ester group could provide some flexibility .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The oxazolidinone ring might be susceptible to hydrolysis, while the fluorophenyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .

Scientific Research Applications

Diverse Trifluoromethyl Heterocycles Synthesis

A study demonstrates the versatility of a related compound, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This research showcases the compound's utility in creating trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its significance in the field of organic chemistry and potential pharmaceutical applications (Honey et al., 2012).

Biological Activities of Pyrimidines and Pyrazoles Derivatives

Another research focuses on the synthesis and characterization of new Pyrimidines and Pyrazoles derivatives, starting from compounds like ethyl acetoacetate. These compounds were evaluated for antimicrobial and analgesic activities, suggesting the potential medicinal value of similar structures (Tirlapur & Noubade, 2010).

Novel Pyrazole Derivatives for Antioxidant Applications

Research on the synthesis of novel pyrazole derivatives, such as Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, has been conducted to explore their antioxidant properties. This study involved the cyclocondensation reaction and characterized the resulting compound through various spectroscopic methods, providing a basis for understanding the antioxidant capabilities of similar compounds (Naveen et al., 2021).

GPIIb/IIIa Integrin Antagonists Development

A compound, Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, has been identified as a highly potent and orally active fibrinogen receptor antagonist. This research highlights the therapeutic potential, especially for antithrombotic treatment, of compounds incorporating similar structural features (Hayashi et al., 1998).

Mechanism of Action

Safety and Hazards

As with any chemical compound, the safety and hazards of this compound would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Given the interesting structural features of this compound, it could be a valuable subject for future research. Studies could explore its synthesis, its reactivity, its potential biological activity, and its physical and chemical properties .

properties

IUPAC Name

ethyl 4-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O5/c1-2-23-15(21)8-7-14(20)18-9-13-10-19(16(22)24-13)12-5-3-11(17)4-6-12/h3-6,13H,2,7-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWKNMPBUYNNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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